

Application Note: Measurement of Dye Uptake on Polyester Fibers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disperse red 311*

Cat. No.: *B12378036*

[Get Quote](#)

Introduction

Polyester is a synthetic fiber known for its high crystallinity and hydrophobic nature, which makes it challenging to dye using conventional water-soluble dyes.^[1] Disperse dyes, which are non-ionic and have low water solubility, are the primary class of dyes used for polyester.^[2] The dyeing process involves the transfer of these dye molecules from an aqueous dispersion into the solid fiber.^{[2][3]} Quantifying the dye uptake is a critical aspect of textile research and quality control.^[4] It allows for the optimization of dyeing parameters such as temperature, time, and pH to achieve desired color depth, ensure batch-to-batch consistency, and minimize effluent pollution.^{[4][5][6]}

The most common method for dyeing polyester is the high-temperature exhaust method, typically performed at 130°C, which increases the energy of the dye molecules and swells the fiber to facilitate dye penetration.^{[6][7]} The efficiency of this process is evaluated by measuring the dye exhaustion from the dyebath.

Principle of Measurement

The measurement of dye uptake is based on determining the change in dye concentration in the dyebath before and after the dyeing process. This is typically accomplished using UV-Visible (UV-Vis) spectrophotometry.^{[5][8]} The Beer-Lambert Law provides a linear relationship between the absorbance of a solution and the concentration of the absorbing species.^{[9][10]} ^[11]

The relationship is expressed as: $A = \epsilon Ic$

Where:

- A is the absorbance (unitless)
- ϵ (epsilon) is the molar absorptivity coefficient (a constant for a given substance at a specific wavelength, in $\text{L mol}^{-1} \text{cm}^{-1}$)[11]
- I is the path length of the light through the cuvette (typically 1 cm)[12]
- c is the concentration of the dye in the solution (mol L^{-1})[12]

By creating a calibration curve with solutions of known dye concentrations, the unknown concentration of the dyebath samples can be accurately determined from their measured absorbance.[13][14]

Adsorption Isotherms and Kinetic Models

To understand the interaction between the dye and the polyester fiber, adsorption isotherm and kinetic models are often applied.

- **Adsorption Isotherms:** These models, including the Nernst, Langmuir, and Freundlich isotherms, describe the equilibrium distribution of dye between the fiber and the dyebath at a constant temperature.[15] The Nernst isotherm is frequently found to be a good fit for the disperse dyeing of polyester.[3][15][16]
- **Kinetic Models:** Models such as the pseudo-second-order kinetic model help to describe the rate of dye adsorption onto the fiber over time.[17] Studying these parameters provides insight into the dyeing mechanism and efficiency.[3][15]

Experimental Protocol: Measuring Dye Exhaustion

Objective

To quantitatively determine the percentage of disperse dye absorbed by a polyester fabric sample from a dyebath using the high-temperature exhaust dyeing method and UV-Vis spectrophotometry.

Materials and Equipment

- Materials:
 - Ready-for-dyeing (RFD) polyester fabric
 - Commercial disperse dye (e.g., C.I. Disperse Orange 30)
 - Dispersing agent (e.g., lignosulfonate-based)[\[7\]](#)
 - Acetic acid (for pH adjustment)[\[2\]](#)[\[7\]](#)
 - Sodium hydroxide and a non-ionic surfactant (for reduction clearing, optional)[\[15\]](#)
 - Distilled or deionized water
- Equipment:
 - High-temperature laboratory dyeing machine (e.g., HTHP beaker dyer)[\[6\]](#)
 - UV-Vis Spectrophotometer[\[5\]](#)
 - Analytical balance
 - pH meter
 - Volumetric flasks and pipettes
 - Quartz or glass cuvettes
 - Water bath
 - Beakers and magnetic stirrer

Procedure

Part 1: Preparation of Standard Solutions and Calibration Curve

- Prepare a Dye Stock Solution: Accurately weigh a small amount of disperse dye powder (e.g., 100 mg) and dissolve it in a suitable solvent if necessary, then dilute to a known volume (e.g., 1000 mL) with distilled water to create a stock solution (e.g., 100 mg/L).
- Prepare Standard Solutions: From the stock solution, prepare a series of standard solutions of decreasing concentrations (e.g., 50, 25, 12.5, 6.25, 3.125 mg/L) by serial dilution in volumetric flasks.
- Determine Maximum Wavelength (λ_{max}): Scan one of the standard solutions (e.g., 25 mg/L) using the UV-Vis spectrophotometer over the visible spectrum (e.g., 400-700 nm) to identify the wavelength of maximum absorbance (λ_{max}).[\[1\]](#)
- Measure Absorbance: Measure the absorbance of each standard solution at the determined λ_{max} .
- Plot Calibration Curve: Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.[\[13\]](#)

Part 2: Dyeing of Polyester Fabric

- Fabric Preparation: Cut a sample of polyester fabric to a known weight (e.g., 2 grams). If the fabric is not pre-scoured, wash it with a non-ionic surfactant (e.g., 2 g/L) at 60°C for 30 minutes to remove any impurities, then rinse thoroughly.[\[15\]](#)
- Dye Bath Preparation:
 - Calculate the required volume of water for a specific liquor-to-goods ratio (e.g., 20:1). For a 2 g fabric sample, this would be 40 mL.[\[6\]](#)
 - Prepare the dyebath containing the desired percentage of dye (e.g., 2% on the weight of fabric), a dispersing agent (e.g., 1 g/L), and adjust the pH to 4.5-5.5 using acetic acid.[\[6\]](#)[\[7\]](#)
- Initial Dyebath Sample (C_0): Before adding the fabric, take a precise aliquot from the dyebath. This sample will be diluted as necessary to fall within the range of the calibration curve to determine the initial dye concentration (C_0).
- Dyeing Process:

- Introduce the polyester fabric sample into the dyebath at approximately 60°C.[7]
- Seal the dyeing vessel and place it in the high-temperature dyeing machine.
- Raise the temperature to 130°C at a rate of 2°C per minute.[7]
- Maintain the temperature at 130°C for 60 minutes.[7]
- Cool the dyebath down to 70-80°C.[7]
- Final Dyebath Sample (C_e): After cooling, remove the fabric. Take a precise aliquot from the final dyebath. This will be used to determine the final (equilibrium) dye concentration (C_e).

Part 3: Spectrophotometric Analysis and Calculations

- Measure Absorbance: Dilute the initial (C_0) and final (C_e) dyebath samples appropriately with distilled water so their absorbance values are within the linear range of your calibration curve. Measure the absorbance of these diluted samples at λ_{max} .
- Determine Concentrations: Use the equation of the line from your calibration curve to calculate the concentrations of the diluted initial and final dyebath samples. Account for the dilution factor to find the original concentrations, C_0 and C_e .
- Calculate Dye Exhaustion (%E): The percentage of dye uptake, or exhaustion, is calculated using the following formula:[1]

- $$\% \text{ Exhaustion (E)} = [(C_0 - C_e) / C_0] \times 100$$

Where:

- C_0 = Initial concentration of dye in the bath
- C_e = Final (equilibrium) concentration of dye in the bath

Data Presentation

Quantitative data should be organized into tables for clarity and easy comparison.

Table 1: Experimental Dyeing Parameters

Parameter	Value
Fabric Weight (g)	2.0
Dye	C.I. Disperse Orange 30
Dye Concentration (% owf)	2.0
Liquor Ratio	20:1
pH	5.0
Dyeing Temperature (°C)	130

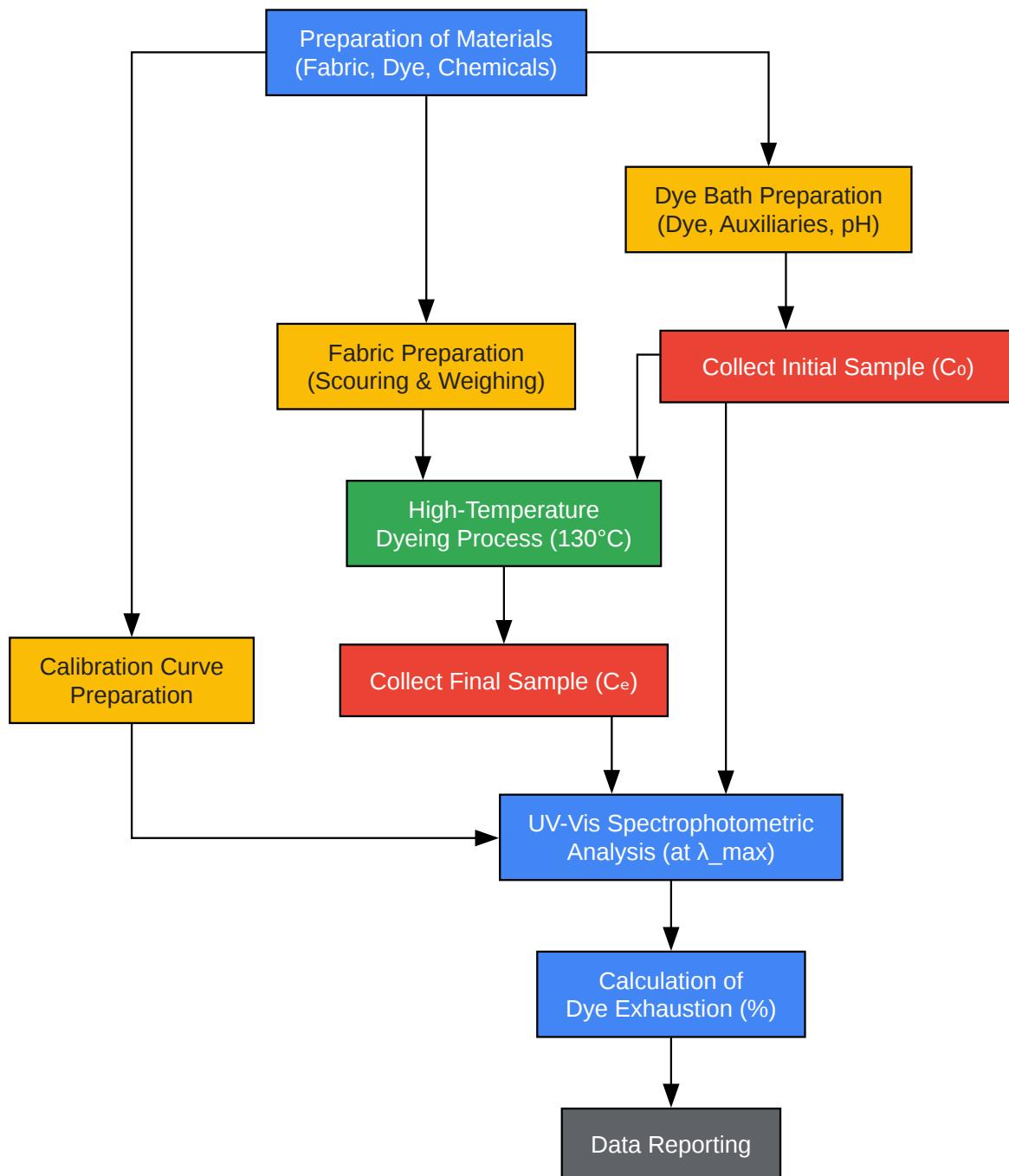

| Dyeing Time (min) | 60 |

Table 2: Dye Uptake Measurement and Results

Sample	Dilution Factor	Measured Absorbance	Concentration (mg/L)	Dye Exhaustion (%)
Initial Dyebath (C ₀)	100	0.850	1000	\multirow{2}{*}{88.5}

| Final Dyebath (C_e) | 10 | 0.920 | 115 | |

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Workflow for measuring dye uptake on polyester.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sciarena.com [sciarena.com]
- 2. textilestudycenter.com [textilestudycenter.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. vichem.vn [vichem.vn]
- 5. Estimation of dye concentration by using Kubelka–Munk and Allen–Goldfinger reflective models: comparing the performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pollution hazards in polyester dyeing and role of acid in monitoring [cwejournal.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. CHEO [licensed for non-commercial use only] / Beer-Lambert Law -- Food Dye Concentration in Sports Drinks NANSLO Lab Activity [cheo.pbworks.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. bellevuecollege.edu [bellevuecollege.edu]
- 13. webassign.net [webassign.net]
- 14. ugtr.hkust-gz.edu.cn [ugtr.hkust-gz.edu.cn]
- 15. crimsonpublishers.com [crimsonpublishers.com]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Measurement of Dye Uptake on Polyester Fibers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12378036#experimental-setup-for-measuring-dye-uptake-on-polyester-fibers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com